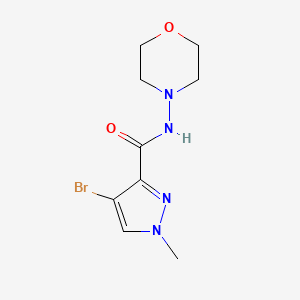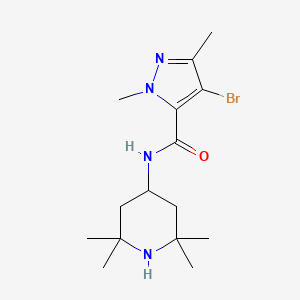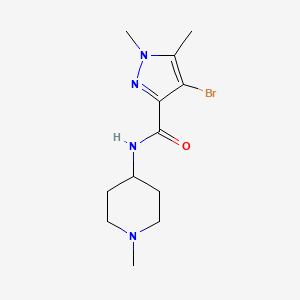![molecular formula C15H8F2N4O2 B4336799 5-(1,3-BENZODIOXOL-5-YL)-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE](/img/structure/B4336799.png)
5-(1,3-BENZODIOXOL-5-YL)-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE
Descripción general
Descripción
5-(1,3-Benzodioxol-5-yl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide is a complex organic compound that features a unique combination of benzodioxole, pyrazolo[1,5-a]pyrimidine, and cyanide functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide typically involves multi-step organic reactions. One common approach is the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides concise access to the pyrazolo[1,5-a]pyrimidine core structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of automated synthesis equipment to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
5-(1,3-Benzodioxol-5-yl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyanide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and pyrazolo[1,5-a]pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
5-(1,3-Benzodioxol-5-yl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 5-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, such as kinases, which play crucial roles in cellular signaling and regulation . By binding to these targets, the compound can modulate various biological processes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine core structure.
Indiplon: Another sedative agent with a similar core structure.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine scaffold.
Uniqueness
5-(1,3-Benzodioxol-5-yl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl cyanide is unique due to the presence of the benzodioxole and cyanide groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for diverse applications in scientific research and medicine.
Propiedades
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F2N4O2/c16-14(17)11-4-10(20-15-9(5-18)6-19-21(11)15)8-1-2-12-13(3-8)23-7-22-12/h1-4,6,14H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWCLBXGLVZNAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=NN4C(=C3)C(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4336723.png)
![4-{[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4336726.png)
![4-bromo-N-[2-(diisopropylamino)-1-methylethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4336740.png)


METHANONE](/img/structure/B4336751.png)
![N-[1-(1-adamantyl)propyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4336754.png)

![7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE](/img/structure/B4336784.png)
![7-(DIFLUOROMETHYL)-5-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE](/img/structure/B4336785.png)
![5-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE](/img/structure/B4336790.png)
![5-(2-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE](/img/structure/B4336802.png)
![1-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-methylpiperidine](/img/structure/B4336809.png)
![1-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-methylpiperidine](/img/structure/B4336812.png)
